3-methyl-3-(trifluoromethoxy)azetidine hydrochloride
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Overview
Description
3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO and a molecular weight of 191.58 g/mol . This compound is known for its unique structural features, which include a trifluoromethoxy group attached to an azetidine ring. The presence of the trifluoromethoxy group imparts distinct chemical properties to the compound, making it valuable in various fields of research and industry.
Preparation Methods
The synthesis of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of 3-methylazetidine with trifluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-methyl-3-(trifluoromethoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Scientific Research Applications
3-methyl-3-(trifluoromethoxy)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new chemical entities.
Biology: In biological research, the compound is used to study the effects of trifluoromethoxy groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through specific pathways, which may involve the modulation of enzyme activity, receptor binding, or other biochemical processes.
Comparison with Similar Compounds
3-methyl-3-(trifluoromethoxy)azetidine hydrochloride can be compared with other similar compounds, such as:
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride: This compound has a similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-methyl-3-(trifluoromethyl)azetidine hydrochloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
CAS No. |
2518152-25-3 |
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Molecular Formula |
C5H9ClF3NO |
Molecular Weight |
191.58 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethoxy)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c1-4(2-9-3-4)10-5(6,7)8;/h9H,2-3H2,1H3;1H |
InChI Key |
KTCSONBXTBQFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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